1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H10BrF3OS This compound is characterized by the presence of a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable phenyl derivative followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the propan-2-one moiety under controlled reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the propan-2-one moiety allows for addition reactions with nucleophiles.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents .
Scientific Research Applications
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethylthio group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Phenylboronic pinacol esters: Used in drug design and delivery.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound notable for its unique structural features, including a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C11H10BrF3OS
- Molecular Weight : 327.16 g/mol
- Structure : The presence of the bromomethyl and trifluoromethylthio groups significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to:
- Electrophilic Nature : The bromomethyl group acts as an electrophile, enabling it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition.
- Lipophilicity : The trifluoromethylthio group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural features can exhibit significant antibacterial and antifungal properties. For instance:
- Compounds containing thioether moieties have demonstrated higher antibacterial activities against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum .
- In comparative studies, certain thioether-containing compounds showed higher efficacy than commercial antibiotics at specific concentrations (50 mg/L and 100 mg/L) .
Enzyme Inhibition
The mechanism by which this compound inhibits enzymes involves:
- Covalent modification of active sites, leading to reduced enzymatic activity.
- Potential applications in drug design targeting specific enzymes involved in disease pathways.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Thioether Derivatives :
-
Enzyme Interaction Studies :
- Research focused on the interaction between bromomethyl-containing compounds and various enzymes.
- Findings suggested that the bromomethyl group facilitates strong binding interactions, leading to effective enzyme inhibition.
Data Tables
Compound Name | Structure | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | Structure | 327.16 g/mol | Enzyme inhibitor, Antibacterial |
Thioether Derivative E6 | Structure | Varies | 67% inhibition against Xoo |
Sulfone Derivative F4 | Structure | Varies | Higher activity than BT |
Properties
Molecular Formula |
C11H10BrF3OS |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)5-8-3-2-4-10(9(8)6-12)17-11(13,14)15/h2-4H,5-6H2,1H3 |
InChI Key |
QFKQYYNEUIZNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
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